1-(4-ethylbenzyl)-4-(2-fluorobenzyl)piperazine
Overview
Description
1-(4-Ethylbenzyl)-4-(2-fluorobenzyl)piperazine is an organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features two benzyl groups substituted at the 1 and 4 positions of the piperazine ring, with one benzyl group bearing an ethyl substituent and the other a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylbenzyl)-4-(2-fluorobenzyl)piperazine typically involves the following steps:
Nucleophilic Substitution: The piperazine ring is first reacted with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-(4-ethylbenzyl)piperazine.
Further Substitution: The intermediate 1-(4-ethylbenzyl)piperazine is then reacted with 2-fluorobenzyl chloride under similar conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the nucleophilic substitution reactions can also be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylbenzyl)-4-(2-fluorobenzyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Ethylbenzyl)-4-(2-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-ethylbenzyl)-4-(2-fluorobenzyl)piperazine exerts its effects involves interaction with various molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can affect mood and behavior.
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and used in research related to central nervous system activity.
4-Fluorobenzylpiperazine: Studied for its potential antidepressant effects.
1-(4-Methylbenzyl)-4-(2-fluorobenzyl)piperazine: Similar structure but with a methyl group instead of an ethyl group, affecting its pharmacological profile.
Uniqueness: 1-(4-Ethylbenzyl)-4-(2-fluorobenzyl)piperazine is unique due to the specific combination of ethyl and fluorobenzyl substituents, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c1-2-17-7-9-18(10-8-17)15-22-11-13-23(14-12-22)16-19-5-3-4-6-20(19)21/h3-10H,2,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUHHZGQQLBUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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